2,4-dichloro-5-sulfobenzoic acid

Catalog No.
S6884374
CAS No.
41332-59-6
M.F
C7H4Cl2O5S
M. Wt
271.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dichloro-5-sulfobenzoic acid

CAS Number

41332-59-6

Product Name

2,4-dichloro-5-sulfobenzoic acid

IUPAC Name

2,4-dichloro-5-sulfobenzoic acid

Molecular Formula

C7H4Cl2O5S

Molecular Weight

271.07 g/mol

InChI

InChI=1S/C7H4Cl2O5S/c8-4-2-5(9)6(15(12,13)14)1-3(4)7(10)11/h1-2H,(H,10,11)(H,12,13,14)

InChI Key

ZNAQCEMTUXNPPR-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1S(=O)(=O)O)Cl)Cl)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)O)Cl)Cl)C(=O)O

2,4-Dichloro-5-sulfobenzoic acid is an aromatic sulfonic acid characterized by its molecular formula C7H4Cl2O5SC_7H_4Cl_2O_5S and a molecular weight of approximately 271.06 g/mol. This compound is notable for its two chlorine substituents at the 2 and 4 positions and a sulfonic acid group at the 5 position of the benzoic acid ring. It appears as a white to almost white solid and is soluble in water, making it suitable for various

Here's what we can find:

  • Chemical Identification: Several resources identify 2,4-dichloro-5-sulfobenzoic acid by the CAS registry number 2736-23-4. These resources include chemical suppliers like Sigma-Aldrich: and TCI Chemicals: .
  • Structural Isomer: It's important to note that a closely related compound, 2,4-dichloro-5-chlorosulfonylbenzoic acid (CAS registry number 3740-18-9), does have a PubChem record which includes some basic structural information [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; [last updated 2023-Oct-17]. NLM identifier: CID=77336. Available from].
Typical of sulfonic acids and chlorinated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Sulfonation: The sulfonic acid group can undergo further reactions to form sulfonamides or other sulfonyl derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.

2,4-Dichloro-5-sulfobenzoic acid exhibits biological activity that has been studied in various contexts. It has shown potential as an anti-inflammatory agent and may affect respiratory conditions by influencing bronchoconstriction mechanisms. Research indicates that it could be involved in pathways related to asthma and other respiratory ailments, although specific mechanisms of action require further exploration .

The synthesis of 2,4-dichloro-5-sulfobenzoic acid typically involves several steps:

  • Formation of Intermediate Compounds: The process begins with the reaction of 2,4-dichlorobenzyl chloride with chlorosulfonic acid in the presence of a catalyst to yield an intermediate compound.
  • Aminolysis: This intermediate undergoes aminolysis followed by acidification to produce a crude product.
  • Purification: The crude product is then dissolved in water, decolorized, and recrystallized to obtain pure 2,4-dichloro-5-sulfobenzoic acid .

This compound finds various applications across different fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs and other bioactive compounds.
  • Chemical Research: Serves as a reagent in organic synthesis and analytical chemistry.
  • Agriculture: Potentially utilized in developing agrochemicals due to its biological activity.

Interaction studies involving 2,4-dichloro-5-sulfobenzoic acid have focused on its effects on biological systems. Notably, it has been investigated for its role in modulating inflammatory responses and its potential interactions with respiratory pathways . Further studies are necessary to elucidate its full range of interactions at the molecular level.

Several compounds share structural similarities with 2,4-dichloro-5-sulfobenzoic acid. Here are a few notable ones:

Compound NameMolecular FormulaUnique Features
2,4-Dichlorobenzenesulfonic AcidC6H4Cl2O3SC_6H_4Cl_2O_3SLacks the carboxylic group; used in dye synthesis.
5-Chloro-2,4-dimethylbenzenesulfonic AcidC10H13ClO3SC_10H_{13}ClO_3SContains methyl groups; used as a surfactant.
2-Amino-5-chlorobenzenesulfonic AcidC7H7ClO3SC_7H_7ClO_3SAmino group substitution; used in pharmaceuticals.

Uniqueness

The uniqueness of 2,4-dichloro-5-sulfobenzoic acid lies in its specific combination of chlorine and sulfonic acid functionalities on the benzoic structure, which enhances its reactivity and biological activity compared to similar compounds. This makes it particularly valuable in pharmaceutical applications where specific interactions are required.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

269.9156498 g/mol

Monoisotopic Mass

269.9156498 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-04-14

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